

Spectroscopic analysis of hydrotreated petroleum distillates

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An In-depth Technical Guide to the Spectroscopic Analysis of Hydrotreated Petroleum Distillates

Audience: Researchers, scientists, and drug development professionals.

Introduction

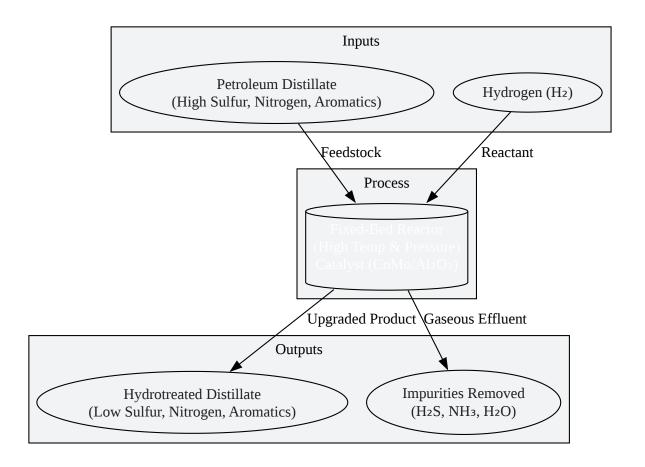
Hydrotreating is a vital catalytic refining process used to upgrade petroleum distillates by removing undesirable elements and compounds.[1] The primary goals of hydrotreating are hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and hydrodeoxygenation (HDO), which remove sulfur, nitrogen, and oxygen, respectively.[2][3] The process also involves the saturation of olefins and aromatic compounds. This transformation significantly alters the chemical composition of the distillate, leading to cleaner, more stable, and higher-quality products such as ultra-low-sulfur diesel (ULSD).[1]

The rigorous analysis of these hydrotreated products is crucial for quality control, process optimization, and regulatory compliance. Spectroscopic techniques are indispensable tools in this regard, offering rapid and detailed insights into the molecular structure and composition of these complex hydrocarbon mixtures.[4] This guide provides a technical overview of the principal spectroscopic methods employed for the analysis of hydrotreated petroleum distillates, complete with experimental protocols, data interpretation, and workflow visualizations.



The Hydrotreating Process: A Chemical Transformation

The hydrotreating process reacts petroleum fractions with hydrogen at high temperatures (300 to 400 °C) and pressures (30 to 130 atmospheres) in the presence of a catalyst, typically containing cobalt and molybdenum on an alumina support.[5] This process fundamentally changes the molecular landscape of the distillate.

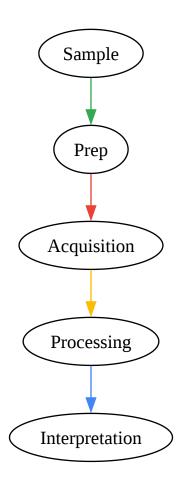


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General Spectroscopic Analysis Workflow



Regardless of the specific technique employed, a general workflow is followed for the spectroscopic analysis of petroleum distillates. This involves careful sample handling, precise instrumental analysis, and robust data processing to derive meaningful chemical information.



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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that provides detailed molecular-level characterization of complex mixtures. For hydrotreated distillates, comprehensive two-dimensional GC (GC×GC) coupled with time-of-flight MS (TOFMS) is particularly effective for separating and identifying thousands of individual compounds.[6]

Applications

GC-MS is used for the complete group-type quantification of petroleum middle distillates.[6] It can accurately determine the distribution of various hydrocarbon classes, which is critical for



assessing the effectiveness of the hydrotreating process in reducing aromatic content and altering the overall composition.

Hydrocarbon Class	Description	Typical Change After Hydrotreating
Paraffins (Alkanes)	Saturated straight-chain and branched hydrocarbons.	Relative percentage often increases.
Naphthenes (Cycloalkanes)	Saturated cyclic hydrocarbons.	Relative percentage often increases.
Aromatics	Hydrocarbons containing one or more benzene rings.	Significantly reduced.
Polycyclic Aromatics (PAHs)	Aromatics with multiple fused rings (e.g., naphthalenes).	Drastically reduced to meet regulations.
Sulfur Compounds	e.g., Benzothiophenes, Dibenzothiophenes.	Reduced to parts-per-million (ppm) levels.[3]
Nitrogen Compounds	e.g., Carbazoles, Indoles.	Significantly reduced.

Experimental Protocol (GC-MS)

This protocol is a representative example based on common methodologies for distillate analysis.[3][7]

- Sample Preparation:
 - Prepare a dilute solution of the hydrotreated distillate sample in a suitable solvent (e.g., carbon disulfide or dichloromethane).
 - Add an internal standard for quantitative analysis.
- Instrumentation:
 - o Gas Chromatograph: Agilent 7890A or equivalent.



- Column: HP-5 MS (30 m x 0.25 mm ID, 0.25 μm film thickness) or similar non-polar capillary column.[7]
- Mass Spectrometer: Agilent 5975C or equivalent quadrupole or TOF mass spectrometer.
 [7]
- GC Conditions:
 - Injector Temperature: 280-350°C.[3][7]
 - Injection Mode: Split (e.g., 20:1 or 30:1).[3][7]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[7]
 - Oven Temperature Program:
 - Initial temperature: 35-40°C, hold for 1-2 minutes.[3][7]
 - Ramp 1: Increase to 330-350°C at a rate of 3-15°C/min.[3][7]
 - Final hold: Maintain at 330-350°C for 3-25 minutes.[3]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
 - Source Temperature: 230°C.[7]
 - Mass Scan Range: 30–550 amu.
- Data Analysis:
 - Identify compounds by comparing mass spectra with libraries (e.g., NIST).
 - Quantify compound groups by integrating the area of characteristic ions or the total ion chromatogram (TIC) relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a non-destructive technique that provides detailed structural information about the molecules in a sample.[8] For hydrotreated distillates, ¹H and ¹³C NMR are particularly useful for quantifying different types of hydrogen and carbon atoms, allowing for the calculation of average molecular parameters like aromaticity.[8]

Applications

NMR is used to determine the ratio of aromatic to aliphatic protons, which is a direct measure of the success of aromatic saturation during hydrotreating. It can identify and quantify various hydrocarbon functional groups.[5]

¹ H Chemical Shift (ppm)	Functional Group Assignment
0.5 - 1.0	Paraffinic CH₃
1.0 - 1.4	Paraffinic CH ₂
1.4 - 1.7	Paraffinic CH
1.7 - 2.8	Naphthenic CH & CH $_2$; Protons on carbons α to an aromatic ring
6.5 - 9.0	Aromatic C-H

Table based on data from multiple sources.[5][9]

Experimental Protocol (¹H NMR)

This protocol is based on typical parameters for the analysis of gasoline and other distillates.[5] [9]

- Sample Preparation:
 - Dissolve a precise amount of the distillate sample in a deuterated solvent (e.g., CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[9]
 - Transfer the solution to a 5 mm NMR tube.



- Instrumentation:
 - Spectrometer: 400 MHz (or higher) Bruker, Varian, or Jeol NMR spectrometer.[5]
- Acquisition Parameters:
 - Pulse Program: Standard 1D proton pulse sequence (e.g., Bruker 'zg').[5]
 - Temperature: 298 K.[5]
 - Scans: 128 scans for good signal-to-noise.[5]
 - Recycle Delay (d1): 5 seconds to ensure full relaxation of nuclei.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID) signal.
 - Perform phase and baseline correction on the resulting spectrum.
 - Integrate the distinct regions of the spectrum corresponding to the different functional groups (as listed in the table above).
- · Quantification:
 - Calculate the relative percentage of each type of proton by normalizing the integral areas.
 - Determine the aromaticity by calculating the ratio of the aromatic proton integral to the total proton integral.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive analytical technique widely used for the quality control of petroleum products.[10] It measures the absorption of light in the near-infrared region (780–2500 nm), which corresponds to overtones and combinations of molecular vibrations, primarily from C-H, O-H, and N-H bonds.[10]

Applications



NIR is not used for identifying individual molecules but rather for predicting bulk physicochemical properties by correlating the NIR spectrum with values obtained from primary reference methods (e.g., ASTM). This is achieved through the use of chemometric models, such as Partial Least Squares (PLS) regression.[11]

Property	Relevant ASTM Method	Typical Prediction Performance (R²)
Cetane Number	D613	0.86 - 0.95[12]
Total Aromatics (% vol)	D1319	> 0.97[12]
Sulfur Content (ppm)	D2622	High correlation
Viscosity (cSt at 40°C)	D445	> 0.98[12]
Density (kg/m ³)	D1298	> 0.99[12]
Flash Point (°C)	D93	High correlation

Experimental Protocol (NIR)

- Calibration Model Development:
 - Collect a large set of representative distillate samples (e.g., >100 samples).
 - Analyze each sample using the primary reference methods (e.g., ASTM) for the properties
 of interest.
 - Acquire the NIR spectrum for each sample using a consistent procedure.
 - Use chemometric software to build a PLS (or similar) regression model that correlates the spectral data to the reference data.
- Sample Measurement:
 - Place the hydrotreated distillate sample directly into the spectrometer's sample holder (e.g., a vial or cuvette). No sample preparation is typically required.
 - Acquire the NIR spectrum in under one minute.



Data Analysis:

- The instrument software applies the pre-built calibration model to the newly acquired spectrum.
- The predicted values for multiple properties (Cetane, Aromatics, etc.) are displayed instantly.

Raman Spectroscopy

Raman spectroscopy is a laser-based technique that provides information about the vibrational modes of molecules.[13] It is complementary to IR spectroscopy. A laser excites the sample, and the scattered light is analyzed. The frequency shifts in the scattered light provide a unique "spectral fingerprint" of the molecules present.[13]

Applications

Raman is highly effective for analyzing hydrocarbon composition, particularly for identifying and quantifying aromatic and olefinic structures. The reduction in the intensity of specific Raman bands corresponding to aromatic C=C stretching or C-H vibrations can be used to monitor the efficiency of the hydrotreating process. A reduction in band intensity at 1379 cm⁻¹, assigned to C-CH₃ symmetric deformation, can indicate compositional changes during hydrotreating.[14]

Experimental Protocol (Raman)

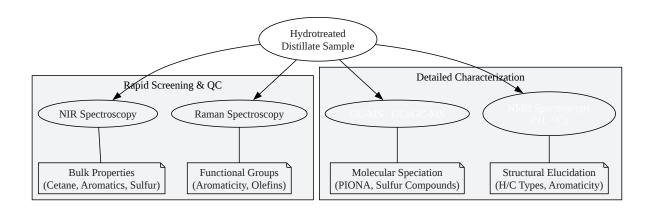
- Sample Preparation:
 - Place the liquid distillate sample in a suitable container (e.g., glass vial). The technique is non-contact and non-destructive.
- Instrumentation:
 - Raman Spectrometer: A benchtop or portable Raman system.
 - Laser Source: A 785 nm excitation laser is common for petroleum samples to minimize fluorescence interference.[13] A 532 nm laser can also be used for gas analysis.[1]
- Acquisition Parameters:



- Position the sample at the focal point of the laser.
- Acquire the spectrum over a typical range of 200-3200 cm⁻¹.
- Adjust laser power and acquisition time to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Identify characteristic peaks for different functional groups (e.g., aromatic ring breathing modes around 1600 cm⁻¹, C-H stretching around 2800-3100 cm⁻¹).
 - For quantitative analysis, correlate the intensity or area of a characteristic peak with the concentration of the component of interest.

Integrated Analytical Approach

A comprehensive analysis of hydrotreated distillates often involves a multi-technique approach to leverage the strengths of each method. NIR can be used for rapid, real-time process monitoring and quality screening, while GC-MS and NMR provide the detailed characterization required for process optimization, troubleshooting, and in-depth research.



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